molecular formula C30H31FN4O2 B2697872 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one CAS No. 939245-20-2

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2697872
CAS No.: 939245-20-2
M. Wt: 498.602
InChI Key: NCCQBEOGAMMUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C30H31FN4O2 and its molecular weight is 498.602. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Antineoplastic Properties

Compounds with structural similarities to the specified chemical have been explored for their metabolism and potential antineoplastic properties. For instance, flumatinib, an antineoplastic tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML), shows how such compounds are metabolized in humans, highlighting pathways like N-demethylation and hydroxylation (Gong et al., 2010). This research underscores the relevance of these compounds in developing cancer treatments by understanding their metabolic pathways in the human body.

Synthesis and Antitumor Activity

The synthesis of novel derivatives and their evaluation for antitumor activities represent another critical application area. Compounds possessing phenylpiperazine units have demonstrated potent cytotoxicity against various tumor cell lines. Notably, certain derivatives have shown significant antitumor activities, underscoring the potential of structurally similar compounds in cancer therapy (Naito et al., 2005).

Radiopharmaceutical Development

Research into compounds structurally akin to the specified chemical has also extended into the development of radiopharmaceuticals. For instance, studies on derivatives designed to image dopamine D4 receptors indicate the potential of these compounds in diagnostic applications, particularly in neuroimaging (Eskola et al., 2002). This suggests that compounds with similar structures could be valuable in creating diagnostic tools for neurological conditions.

Crystal Structure Analysis

Understanding the crystal structures of related compounds provides insights into their chemical behavior and potential applications in drug design. Research into the crystal structures of related derivatives has been conducted to explore their potential interactions and stability, which is crucial for developing effective pharmaceuticals (Ullah & Altaf, 2014).

Docking Studies and Medicinal Chemistry

Docking studies of derivatives have been pivotal in assessing their interaction with biological targets. Such research facilitates the understanding of the binding affinities and mechanisms of action, guiding the design of therapeutics with improved efficacy and specificity (Balaraju et al., 2019).

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O2/c1-21-5-7-24(8-6-21)29(34-16-14-33(15-17-34)26-11-9-25(31)10-12-26)28-27(36)18-22(2)35(30(28)37)20-23-4-3-13-32-19-23/h3-13,18-19,29,36H,14-17,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCQBEOGAMMUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CN=CC=C3)C)O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.